molecular formula C8H12 B14747983 Tricyclo[3.3.0.02,6]octane CAS No. 250-21-5

Tricyclo[3.3.0.02,6]octane

Cat. No.: B14747983
CAS No.: 250-21-5
M. Wt: 108.18 g/mol
InChI Key: BNYIYJWHXMAEIE-UHFFFAOYSA-N
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Description

Historical Trajectories of Highly Strained Polycyclic Hydrocarbons

The fascination with molecules possessing unusual spatial arrangements is a cornerstone of modern organic chemistry. The journey to understand and synthesize complex structures like tricyclo[3.3.0.0²﹐⁶]octane is built upon a rich history of exploring molecules that challenge conventional bonding theories.

The field of strained organic molecules saw significant advancements with the synthesis and characterization of cage-like hydrocarbons. These compounds, in which carbon atoms form a polyhedral skeleton, captured the imagination of chemists. Notable examples include cubane (B1203433) (C₈H₈) and dodecahedrane (B1217162) (C₂₀H₂₀), which represent molecular analogues of the Platonic solids. aip.org The synthesis of cubane in 1964 was a landmark achievement, demonstrating that highly strained structures with 90-degree bond angles could be created and exist as stable, albeit reactive, entities. ontosight.ai These early successes in creating cage structures paved the way for investigating other non-planar systems. aip.orgwikipedia.org

Simultaneously, research into nonplanar aromatic hydrocarbons began to question the ubiquity of planarity in conjugated systems. wikipedia.org Compounds like corannulene, which adopts a bowl shape, demonstrated that aromaticity could exist in curved π-surfaces. wikipedia.org The design and synthesis of these contorted molecules are challenging due to the significant strain energy that must be overcome. researchgate.netnih.gov This exploration into both saturated cages and nonplanar aromatic systems created a fertile ground for the study of other complex polycyclic hydrocarbons, including tricyclo[3.3.0.0²﹐⁶]octane.

The synthesis of highly strained molecules has necessitated the development of innovative synthetic strategies. Early methods often relied on harsh conditions, such as high-temperature thermal reactions, to induce the formation of strained bonds. nih.gov However, the field has evolved towards milder and more controlled synthetic methodologies.

Photochemical reactions have proven to be a powerful tool. For instance, the synthesis of tricyclo[3.3.0.0²﹐⁶]octane can be achieved through the mercury-sensitized photoisomerization of cis, cis-1,5-cyclo-octadiene. rsc.orgpageplace.de The use of light provides the energy to overcome activation barriers for cycloadditions and rearrangements that are thermally inaccessible or lead to undesired byproducts. More recently, the rise of photoredox catalysis has further expanded the toolkit for creating radical intermediates under mild conditions, which can then be used to construct complex, sp³-rich ring systems. nih.gov Strain-driven formal cycloadditions, where the release of ring strain provides a thermodynamic driving force, have also become a valuable approach for synthesizing intricate polycyclic frameworks. nih.govacs.org

Nomenclature and Structural Classification within Bridged Systems

Polycyclic hydrocarbons are classified based on how their rings are connected. Rings can be fused (sharing two adjacent atoms), spiro-fused (sharing a single atom), or bridged. libretexts.orgmasterorganicchemistry.com A bridged system is one where two non-adjacent atoms, known as bridgehead carbons, are connected by one or more pathways, or "bridges". chemenu.comslideshare.net

Tricyclo[3.3.0.0²﹐⁶]octane is classified as a bridged tricyclic hydrocarbon. Its systematic IUPAC name provides a precise description of its structure, following a specific set of rules. acdlabs.com

Component of NameMeaning
Tricyclo Indicates the molecule contains three rings.
[3.3.0.0²﹐⁶] Describes the bridges connecting the bridgehead carbons. The first three numbers (3.3.0) represent the number of carbon atoms in the three bridges connecting the two main bridgeheads, listed in descending order. The superscript numbers (²﹐⁶) indicate a fourth bridge, a zero-atom bridge (i.e., a direct bond), between the carbons at positions 2 and 6.
octane (B31449) Specifies that the total number of carbon atoms in the entire polycyclic system is eight.

The numbering of the carbon skeleton begins at one bridgehead, proceeds along the longest path to the second bridgehead, continues along the next longest path back to the first bridgehead, and is completed by traversing the shortest path. acdlabs.com This systematic approach ensures an unambiguous name for every complex polycyclic structure.

Fundamental Academic Significance of Tricyclo[3.3.0.0²﹐⁶]octane in Chemical Research

Tricyclo[3.3.0.0²﹐⁶]octane is more than a structural curiosity; it is a key molecule for advancing the understanding of organic chemistry. Its rigid and strained framework makes it an ideal model system for a variety of fundamental studies. rsc.orgontosight.ai

The defining feature of tricyclo[3.3.0.0²﹐⁶]octane is its significant ring strain, which arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. rsc.org This inherent strain energy influences its physical properties and chemical reactivity, making it a valuable tool for research.

Electron diffraction studies have provided precise measurements of its molecular geometry, confirming a highly puckered and strained structure. rsc.org

Structural Parameters of Tricyclo[3.3.0.0²﹐⁶]octane

Parameter Value (Å)
C-C bond length (four-membered ring) 1.558 ± 0.003
C-C bond length (five-membered rings, sides) 1.569 ± 0.005
C-C bond length (five-membered rings, base) 1.516 ± 0.010
Average C-H bond length 1.106 ± 0.003

Data from J. F. Chiang and S. H. Bauer, 1968. rsc.org

The high strain energy of tricyclo[3.3.0.0²﹐⁶]octane makes it susceptible to thermal rearrangement. Studies have shown that in the gas phase, it isomerizes to 1,5-cyclooctadiene (B75094), which subsequently converts to 4-vinylcyclohexene. ibm.com The kinetics of these reactions provide valuable thermodynamic data about the stability of strained rings and the mechanisms of their opening. The molecule has also been used to synthesize other interesting C₈H₈ isomers like semibullvalene, furthering its utility in mechanistic studies. acs.org

The molecular formula for tricyclo[3.3.0.0²﹐⁶]octane is C₈H₁₂. nist.gov This places it within the broad landscape of C₈ hydrocarbons. It is important to distinguish it from the saturated alkanes of the formula C₈H₁₈, known as octane isomers, of which there are 18 structural variations. wikipedia.orgyoutube.comtexas.gov Tricyclo[3.3.0.0²﹐⁶]octane has a higher degree of unsaturation (fewer hydrogen atoms for its carbon count) due to its cyclic structure. It is an isomer of other C₈H₁₂ hydrocarbons, such as 1,5-cyclooctadiene, its thermal rearrangement product. ibm.com

The comparison below highlights the structural diversity within the C₈ isomer landscape.

Comparison of Representative C₈ Isomers

Compound Name Formula Class Key Structural Feature
n-Octane C₈H₁₈ Alkane Linear eight-carbon chain. wikipedia.org
Isooctane (2,2,4-Trimethylpentane) C₈H₁₈ Alkane Branched-chain alkane. wikipedia.orgtexas.gov
Tricyclo[3.3.0.0²﹐⁶]octane C₈H₁₂ Polycyclic Alkane Three fused rings, high strain. rsc.org
1,5-Cyclooctadiene C₈H₁₂ Cycloalkene Eight-membered ring with two double bonds. ibm.com

By studying the properties and transformations of tricyclo[3.3.0.0²﹐⁶]octane in relation to its isomers, chemists can map out the complex potential energy surface of C₈ hydrocarbons, gaining deeper insights into the relationships between structure, strain, and stability.

Properties

CAS No.

250-21-5

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[3.3.0.02,8]octane

InChI

InChI=1S/C8H12/c1-3-6-7-4-2-5(1)8(6)7/h5-8H,1-4H2

InChI Key

BNYIYJWHXMAEIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2C1CC3

Origin of Product

United States

Retrosynthetic Analysis and Methodologies for the Construction of Tricyclo 3.3.0.02,6 Octane and Its Derivatives

Foundational Total Syntheses of the Tricyclo[3.3.0.0²,⁶]octane Core

The initial forays into the synthesis of the tricyclo[3.3.0.0²,⁶]octane skeleton were marked by ingenuity, leveraging fundamental principles of photochemistry to overcome the inherent strain of the target molecule.

Pioneering Chemical Routes to the Tricyclic Framework

The first successful synthesis of tricyclo[3.3.0.0²,⁶]octane was a landmark achievement in the field of cage compound chemistry. The most notable and pioneering route involves the intramolecular photochemical [2+2] cycloaddition of cis,cis-1,5-cyclooctadiene. This method, first reported in the early 1960s, established the foundation for accessing this strained ring system.

In this seminal work, irradiation of a solution of cis,cis-1,5-cyclooctadiene with ultraviolet light was shown to induce the formation of the tricyclic product. The reaction proceeds by the excitation of one of the double bonds, which then adds across the second double bond within the same molecule, forming the characteristic cyclobutane ring and completing the tricyclic framework. This intramolecular photocyclization represents a classic example of the "Rule of Five" in photochemistry, which favors the formation of five-membered rings in the transition state of such reactions.

Seminal Contributions and Strategic Advancements

Following the initial discovery, significant research was directed toward understanding and optimizing this photochemical transformation. A key advancement was the investigation into the mechanism of the photoisomerization. It was proposed that the reaction proceeds through a triplet excited state of the diene.

A major strategic advancement was the use of photosensitizers to improve the efficiency and yield of the cycloaddition. It was discovered that the presence of copper(I) salts, such as copper(I) chloride, could catalyze the photochemical conversion. This represented a significant improvement over the direct, unsensitized irradiation, which often resulted in low yields. The copper(I)-sensitized reaction is believed to proceed through a complex between the metal ion and the diene, which facilitates the intramolecular cycloaddition upon photoexcitation. This metal-catalyzed approach provided a more practical and higher-yielding pathway to the tricyclo[3.3.0.0²,⁶]octane core, paving the way for further studies of its chemistry and reactivity.

Modern Synthetic Strategies for Tricyclo[3.3.0.0²,⁶]octane Architectures

Building upon the foundational photochemical work, modern strategies have continued to refine and expand the synthetic toolkit for constructing tricyclo[3.3.0.0²,⁶]octane and its derivatives. Photochemical methods remain central, while other approaches have been explored to introduce functional diversity.

Photochemical Cycloaddition Reactions in Cage Compound Synthesis

The intramolecular [2+2] photocycloaddition of 1,5-dienes remains the most direct and widely utilized method for synthesizing the tricyclo[3.3.0.0²,⁶]octane skeleton. This reaction is a powerful tool for creating strained four-membered rings, which are otherwise difficult to access through thermal methods.

The mechanism involves the photoexcitation of one of the alkene moieties in cis,cis-1,5-cyclooctadiene to its triplet excited state, typically through the use of a sensitizer (B1316253). This excited alkene then undergoes an intramolecular cycloaddition with the ground-state alkene in the same molecule. The formation of the "crossed" cycloaddition product, tricyclo[3.3.0.0²,⁶]octane, is highly favored due to the geometric constraints of the eight-membered ring. The process is summarized in the table below.

Table 1: Photochemical Synthesis of Tricyclo[3.3.0.0²,⁶]octane
Starting MaterialReaction TypeConditionsProductKey Features
cis,cis-1,5-CyclooctadieneIntramolecular [2+2] PhotocycloadditionUV irradiation, often with a sensitizer (e.g., acetone, CuCl)Tricyclo[3.3.0.0²,⁶]octaneHigh efficiency for forming the strained tricyclic core; a classic example of photochemical synthesis of cage compounds.

This strategy has been extended to synthesize a variety of substituted derivatives by starting with appropriately functionalized 1,5-cyclooctadienes. The robust nature of the photocycloaddition allows for the presence of various functional groups, making it a versatile method for creating complex molecular architectures based on the tricyclo[3.3.0.0²,⁶]octane core.

Radical Cyclization Pathways for Polycyclic Construction

Radical cyclizations are a powerful tool in modern organic synthesis for the construction of complex cyclic and polycyclic systems, offering mild reaction conditions and high functional group tolerance. Tandem or cascade radical cyclizations, in particular, can rapidly build molecular complexity from simple acyclic or monocyclic precursors. These methods are frequently used to synthesize bicyclo[3.3.0]octane systems, which form a part of the tricyclo[3.3.0.0²,⁶]octane structure.

However, despite the prevalence of radical cyclization in the synthesis of related polycyclic frameworks, there is a notable lack of specific examples in the scientific literature detailing the construction of the tricyclo[3.3.0.0²,⁶]octane core via this pathway. The challenge likely lies in designing a suitable precursor that would selectively undergo the specific sequence of cyclizations required to form the strained tricyclic system over other competing reaction pathways. While radical reactions are used to form 5- and 6-membered rings with high efficiency, the construction of the strained cyclobutane ring in the final step of a cascade leading to this specific tricyclic product remains a formidable synthetic hurdle that has not been prominently overcome through this methodology.

Organometallic Catalyzed Routes to Tricyclo[3.3.0.02,6]octane Analogues

Organometallic catalysis offers powerful and atom-economical methods for the construction of complex polycyclic molecules. While direct catalytic syntheses of the parent this compound are not extensively documented, numerous strategies employed for analogous strained ring systems highlight the potential of this approach. Transition metals like rhodium, palladium, and gold are particularly effective in catalyzing intricate cycloisomerization and cycloaddition cascades that can assemble tricyclic cores with high efficiency.

Rhodium(I) catalysts, for instance, are well-known to mediate the cycloisomerization of 1,n-enynes. These reactions can be tailored to produce a variety of fused ring systems. For example, rhodium-catalyzed cycloisomerization of 1,6-allenynes has been developed to provide access to 5/6-fused bicycle[4.3.0]nonadienes. amanote.com The mechanism of these transformations can be complex, sometimes involving unconventional pathways such as a 5-exo-dig cycloisomerization followed by ring-expansion and C-H activation. amanote.com Another rhodium-catalyzed strategy involves a tandem Diels-Alder reaction following a cycloisomerization of 1,6-allenenes, which efficiently constructs diverse tricyclic heterocycles. rsc.org These methodologies suggest that a carefully designed diene-yne or allene-yne substrate could potentially undergo a rhodium-catalyzed cascade to form the this compound skeleton.

Palladium catalysis has also been instrumental in the synthesis of related polycyclic structures. For example, a key step in the enantioselective synthesis of the tricyclooctane core of trachylobane natural products involved a palladium-catalyzed C-H acetoxylation. semanticscholar.org This demonstrates the utility of palladium in functionalizing pre-assembled ring systems to achieve the desired molecular architecture.

Gold catalysts have emerged as powerful tools for activating alkynes toward intramolecular reactions. Gold(I)-catalyzed cycloisomerization of alkynyl hydroxyallyl tosylamides has been shown to produce complex 4-oxa-6-azatricyclo[3.3.0.02,8]octanes, showcasing the ability of gold to orchestrate complex tandem cyclizations. acs.orgresearchgate.net

The table below summarizes representative organometallic-catalyzed routes to structures analogous to this compound.

Catalyst SystemSubstrate TypeProduct SkeletonKey Transformation
Rhodium(I) / Chiral Ligand1,6-AllenyneBicycle[4.3.0]nonadieneEnantioselective Cycloisomerization amanote.com
Rhodium(I) / Diphosphine1,6-AlleneneTricyclic HeterocyclesCycloisomerization / Diels-Alder rsc.org
Palladium(II) AcetateFunctionalized BicyclooctaneTricyclooctane CoreC-H Acetoxylation semanticscholar.org
Gold(I) Chloride / Silver SaltAlkynyl Hydroxyallyl TosylamideOxa-aza-tricyclo[3.3.0.02,8]octaneTandem Cycloisomerization acs.orgresearchgate.net

Stereoselective Synthesis of this compound Stereoisomers

The creation of specific stereoisomers of complex molecules is a cornerstone of modern organic synthesis. For the this compound framework, which possesses multiple stereocenters, achieving high levels of stereocontrol is crucial. Asymmetric synthesis, which creates chiral molecules from achiral or racemic precursors, is the preferred strategy.

An effective approach to stereocontrolled synthesis is demonstrated in the enantioselective preparation of the tricyclooctane core of trachylobane natural products. This synthesis achieved a high enantiomeric excess of 95% over an 8-step sequence. semanticscholar.org Key transformations included a diastereoselective Diels-Alder reaction and a cyclopropanation/rearrangement cascade, which effectively set the stereochemistry of the final tricyclic product. semanticscholar.org This example underscores how a sequence of stereoselective reactions can be used to build up the chiral framework.

Organocatalysis and chiral metal complexes are central to many stereoselective syntheses. For instance, rhodium(I) complexes with chiral ligands have been successfully employed in the enantioselective cycloisomerization of 1,6-allenynes, producing bicyclic products with excellent enantioselectivities. amanote.com Such catalytic systems transfer stereochemical information from the chiral ligand to the product during the key bond-forming steps.

The principles of stereoselective synthesis can be applied to the construction of this compound isomers by employing strategies such as:

Chiral Pool Synthesis: Starting from readily available, enantiopure natural products.

Auxiliary-Controlled Reactions: Temporarily attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using a catalytic amount of a chiral substance (organocatalyst or metal complex) to generate a large amount of an enantiomerically enriched product.

The table below highlights a key example of a stereoselective synthesis leading to a related tricyclooctane core.

Target CoreKey Stereoselective Step(s)Catalyst/ReagentStereochemical Outcome
Trachylobane TricyclooctaneDiastereoselective Diels-Alder; Cyclopropanation/RearrangementChiral auxiliaries and reagents95% enantiomeric excess semanticscholar.org

Functionalization and Derivatization Approaches for this compound

Once the this compound skeleton is constructed, its further modification is essential for creating diverse analogues and exploring their properties. The high strain and unique geometry of the framework govern its reactivity, offering opportunities for selective transformations.

The regioselectivity of reactions on the this compound scaffold is dictated by the electronic and steric environment of its different positions. The molecule contains highly strained cyclopropane rings fused to a bicyclo[3.3.0]octane (pentalane) core. This strain can be harnessed for selective bond cleavage and functionalization.

For the related tricyclo[3.3.0.02,8]octanone system, regioselective cleavage of the cyclopropyl (B3062369) ring has been achieved using hydrochloric acid in an ionic liquid, leading to the formation of bicyclo[3.2.1]octanones in good yields. researchgate.net This type of acid-catalyzed rearrangement is a common pathway for strained polycyclic systems and suggests that the cyclopropane moieties within the this compound skeleton are susceptible to selective electrophilic attack.

Furthermore, reactions involving nucleophiles on substituted tricyclooctanones have shown regiospecific homo-conjugate addition, where the nucleophile attacks a position remote from the carbonyl group, mediated by the strained ring system. rsc.org Chemoselectivity would be critical when multiple functional groups are present. For instance, the selective reduction of one ketone in a diketo-bicyclo[3.3.0]octane precursor was a key step in a synthetic route towards tricyclic systems. cdnsciencepub.com Such selectivity can often be achieved by carefully choosing reagents and reaction conditions that differentiate between sterically or electronically distinct functional groups.

The rigid, conformationally locked structure of the this compound skeleton is a powerful tool for controlling the stereochemistry of subsequent functionalization steps. In such substrate-controlled reactions, reagents approach the molecule from the sterically least hindered face, leading to a predictable stereochemical outcome.

For example, in the synthesis of functionalized bicyclo[4.2.0]oct-2-en-7-ones, which are precursors to tricyclooctanones, a range of reactions proceeded with high stereoselectivity. rsc.org This inherent facial bias of the rigid ring system directs the trajectory of incoming reagents. Similarly, any post-synthetic modification of the this compound core, such as epoxidation, hydrogenation, or addition reactions to any incorporated double bonds, would be expected to proceed with high diastereoselectivity, governed by the concave and convex faces of the molecule.

The incorporation of heteroatoms such as nitrogen and oxygen into the this compound framework can dramatically alter its physical, chemical, and biological properties. Several synthetic strategies have been developed to create these heterocyclic analogues.

A significant achievement in this area is the synthesis of the 2-azatricyclo[3.3.0.03,6]octane skeleton, a constrained analogue of the amino acid proline. researchgate.netrsc.org This synthesis was accomplished in a five-step sequence where the key step involved the stereoselective formation of a hydantoin, which was then converted to an amino ester, brominated, and finally subjected to ring closure to form the tricyclic azas-scaffold. rsc.org

Gold-catalyzed reactions have also proven effective in constructing complex oxygen- and nitrogen-containing tricyclic systems. As mentioned previously, the cycloisomerization of alkynyl hydroxyallyl tosylamides provides a route to 4-oxa-6-azatricyclo[3.3.0.02,8]octanes. acs.orgresearchgate.net Additionally, the photorearrangement of 8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones has been shown to produce 3-oxatricyclo[3.3.0.02,8]octane derivatives. amanote.com These methods highlight the versatility of modern synthetic chemistry in accessing complex heterocyclic architectures.

The table below lists examples of heteroatom-containing scaffolds related to this compound.

Heteroatom(s)Scaffold NameSynthetic Method
Nitrogen2-Azatricyclo[3.3.0.03,6]octaneIntramolecular ring closure of a brominated amino ester rsc.org
Oxygen, Nitrogen4-Oxa-6-azatricyclo[3.3.0.02,8]octaneGold(I)-catalyzed cycloisomerization acs.orgresearchgate.net
Oxygen3-Oxatricyclo[3.3.0.02,8]octanePhotorearrangement amanote.com

Advanced Structural and Stereochemical Elucidation Methodologies for Tricyclo 3.3.0.02,6 Octane

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Complex Hydrocarbons

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. For a molecule with the symmetry of tricyclo[3.3.0.0²,⁶]octane, NMR provides critical information regarding the chemical environment and connectivity of its constituent atoms.

Due to the D₂d symmetry of tricyclo[3.3.0.0²,⁶]octane, the molecule possesses three distinct sets of carbon atoms and three sets of protons. The proton-decoupled ¹³C NMR spectrum is therefore expected to display three signals. Indeed, experimental data confirms this, with reported chemical shifts providing a preliminary electronic map of the carbon skeleton.

Carbon AtomChemical Shift (ppm)
C1, C5Value not available in search results
C2, C4, C6, C8Value not available in search results
C3, C7Value not available in search results
Note: Specific chemical shift values for all carbons were not available in the provided search results. A literature reference indicates the spectrum has been recorded.

While one-dimensional NMR provides information on the number of chemically distinct nuclei, multi-dimensional techniques are indispensable for establishing the connectivity between atoms in complex molecules like tricyclo[3.3.0.0²,⁶]octane.

COSY (Correlation Spectroscopy): A hypothetical ¹H-¹H COSY spectrum of tricyclo[3.3.0.0²,⁶]octane would reveal correlations between geminal and vicinal protons. For instance, the bridgehead protons would show cross-peaks to the protons on the adjacent methylene carbons of the five-membered rings. These correlations would be crucial in confirming the proton assignment within the rigid framework.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, providing unambiguous C-H connectivity.

While specific 2D NMR studies on the parent tricyclo[3.3.0.0²,⁶]octane are not detailed in the available search results, these techniques are standard practice for the structural elucidation of complex polycyclic compounds.

The rigid nature of tricyclo[3.3.0.0²,⁶]octane limits its conformational flexibility. However, NMR parameters such as coupling constants (J-values) and the Nuclear Overhauser Effect (NOE) are highly sensitive to the dihedral angles and internuclear distances, respectively, providing precise conformational information.

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is dependent on the distance between protons (proportional to 1/r⁶). NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal protons that are in close spatial proximity, even if they are not directly connected through bonds. For tricyclo[3.3.0.0²,⁶]octane, NOE data would be critical in confirming the endo/exo stereochemistry of substituents in derivatives and in validating the rigid, cage-like structure of the parent compound. The application of NOESY is a powerful tool for analyzing the three-dimensional structure of polycyclic molecules.

X-ray Crystallography in the Definitive Determination of Tricyclo[3.3.0.02,6]octane Derivatives

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and conformational details.

A crystal structure for the parent tricyclo[3.3.0.0²,⁶]octane has not been reported in the surveyed literature. This is

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, providing definitive confirmation of its molecular formula and offering insights into its structural integrity through the analysis of its fragmentation patterns. The high-resolution mass spectrum of this compound reveals a molecular ion (M⁺) peak corresponding to its chemical formula, C₈H₁₂. nist.gov This establishes the compound's molecular weight at approximately 108.18 g/mol . nist.gov

Upon electron impact ionization, the this compound molecular ion is formed, which is energetically unstable and susceptible to fragmentation. chemguide.co.uk The fragmentation pathways of saturated hydrocarbons are often complex, and in the case of strained polycyclic systems like this compound, the fragmentation is influenced by the relief of ring strain. While detailed fragmentation studies specifically for this compound are not extensively documented in readily available literature, general principles of alkane mass spectrometry can be applied to predict its behavior.

The fragmentation of cyclic alkanes is often characterized by the loss of small neutral molecules, such as ethylene (C₂H₄) or propene (C₃H₆), through complex rearrangements. For this compound, the strained carbon-carbon bonds are likely to be the initial sites of cleavage. The fragmentation process may involve the opening of one of the five-membered rings, followed by a series of bond cleavages and rearrangements to yield stable carbocation fragments.

A plausible fragmentation pathway could involve the initial cleavage of one of the bonds in the cyclobutane ring, which is the most strained part of the molecule. This could be followed by further rearrangements and fragmentation to lose alkyl radicals or neutral alkene molecules. The resulting fragment ions would produce a characteristic pattern of peaks in the mass spectrum. For instance, the mass spectrum of a dichlorinated derivative of this compound has been reported, indicating that the gross structure can be analyzed via mass spectrometry. acs.org The analysis of octane (B31449) isomers has also shown that dissociation tends to occur at carbon atoms with more branching, which in the case of this tricyclic system would be the bridgehead carbons. nist.gov

The table below outlines the key mass spectrometric data for this compound.

PropertyValueSource
Molecular FormulaC₈H₁₂ nist.gov
Molecular Weight108.1809 nist.gov
Ionization Energy9.4 eV nist.gov
Predicted Key Fragmentation Processes
Initial EventFormation of the molecular ion [C₈H₁₂]⁺ chemguide.co.uk
Primary FragmentationCleavage of strained C-C bonds
Subsequent FragmentationsLoss of neutral alkene fragments (e.g., C₂H₄, C₃H₆) and alkyl radicals

It is important to note that the exact fragmentation pattern, including the relative abundances of different fragment ions, would need to be determined experimentally to provide a complete picture of the molecule's behavior under mass spectrometric conditions.

Vibrational Spectroscopy (IR, Raman) for Elucidating Strain and Functional Group Presence

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound, with a particular emphasis on elucidating the significant ring strain inherent in its polycyclic framework. As a saturated hydrocarbon, the vibrational spectra are dominated by C-H and C-C stretching and bending modes. The frequencies of these vibrations are sensitive to the geometric constraints imposed by the ring system.

The defining characteristic of this compound's structure is the presence of multiple strained rings, including two fused cyclopentane rings and a cyclobutane ring. This high degree of strain forces the C-C-C bond angles to deviate significantly from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. youtube.com This deviation leads to increased potential energy within the molecule, which is reflected in its vibrational spectra. core.ac.uk

In the infrared spectrum, the C-H stretching vibrations of the methylene (CH₂) and methine (CH) groups are expected to appear in the 2850-3000 cm⁻¹ region. The exact positions and intensities of these bands can provide information about the local environment of the C-H bonds. More significantly, the C-C stretching and skeletal deformation modes, which occur at lower frequencies in the fingerprint region (below 1500 cm⁻¹), are highly indicative of the ring strain. Strained rings typically exhibit C-C stretching vibrations at different frequencies compared to their acyclic or less strained counterparts.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to the symmetric vibrations of the carbon skeleton. The Raman spectrum of this compound would provide valuable data on the C-C framework. The vibrational modes of the carbon-carbon bonds that constitute the rigid, strained ring structure can be analyzed to computationally measure the ring strain. core.ac.uk While specific vibrational frequencies for this compound are not detailed in the provided search results, a study on the photochemical conversion of cis,cis-1,5-cyclooctadiene to this compound mentions the use of Raman spectroscopy in characterizing the related compounds, suggesting its utility in analyzing this molecular system. harvard.edu

The table below summarizes the expected regions for key vibrational modes in this compound and their significance in structural elucidation.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic TechniqueInformation Provided
C-H Stretching2850 - 3000IR, RamanPresence of saturated C-H bonds
CH₂ Bending (Scissoring)~1450IR, RamanPresence of methylene groups
C-C Stretching & Skeletal Vibrations< 1500 (Fingerprint Region)IR, RamanIndication of ring strain and conformation of the polycyclic system

The absence of characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double bonds (C=C) in the IR and Raman spectra would confirm the saturated hydrocarbon nature of this compound. Detailed computational studies and experimental spectral acquisition are necessary to assign specific vibrational frequencies to the normal modes of this highly strained molecule.

Reactivity Profiles and Mechanistic Investigations of Tricyclo 3.3.0.02,6 Octane

Manifestations of Strain Energy in Tricyclo[3.3.0.02,6]octane Reactivity

The reactivity of the this compound framework is fundamentally driven by the significant ring strain embedded in its fused cyclobutane and cyclopentane rings. This stored potential energy provides a thermodynamic driving force for reactions that lead to less strained bicyclic or monocyclic systems. The molecule's susceptibility to thermal, photochemical, and chemical transformations that involve cleavage of its carbon-carbon bonds is a direct manifestation of this strain. Dibenzo-substituted derivatives of this framework are described as 'twisted' highly strained valence isomers researchgate.net.

The most direct evidence of strain release is the thermal isomerization of this compound. In the gas phase at temperatures between 327°C and 366°C, the molecule undergoes a unimolecular rearrangement back to cis,cis-1,5-cyclooctadiene. researchgate.net This reaction proceeds via first-order kinetics, highlighting a clean conversion to a thermodynamically more stable isomer. researchgate.net

The this compound skeleton can also serve as a precursor for novel skeletal rearrangements. A notable example is its use in a convenient two-step synthesis of semibullvalene. acs.org This process, which begins with the functionalization of the tricyclooctane framework, involves a significant reorganization of the carbon skeleton, ultimately driven by the release of the initial strain energy. acs.org Similarly, skeletal rearrangements have been observed in dibenzo-substituted analogs of the this compound system. researchgate.netresearchgate.netacs.org Derivatives such as tricyclo[3.3.0.02,6]octanones can be converted to bicyclo[3.3.0]octenones upon treatment with acid or base, another clear example of a strain-releasing rearrangement. rsc.org

The strained C-C bonds within the this compound framework are susceptible to activation and cleavage under various conditions. Electrophilic attack can lead to ring opening. For instance, treatment of tricyclo[3.3.0.02,6]octanone derivatives with bromine results in the formation of 1,4-dibromobicyclo[3.3.0]octan-2-ones, a reaction that proceeds via cleavage of one of the cyclopropane-like bonds. rsc.org

Nucleophilic attack on functionalized derivatives also provides a pathway for bond cleavage. The reaction of certain tricyclo[3.3.0.02,6]octanones with nucleophiles such as azide, fluoride, or iodide ion results in a regiospecific homo-conjugate addition, leading to ring-opened bicyclic products. rsc.org A particularly interesting case involves the reaction of a diphenyl-substituted tricyclooctanone with methoxide ion, which results in cleavage and rearrangement to form methyl esters rather than a simple addition product. rsc.org These reactions underscore how the inherent strain facilitates bond cleavage pathways that are not typically observed in less strained systems.

Pericyclic Reactions Involving the this compound Framework

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.comscribd.com The most significant pericyclic process associated with this compound is its formation via an intramolecular photochemical [2π+2π] cycloaddition of cis,cis-1,5-cyclooctadiene. acs.org This reaction, where the two double bonds of the cyclooctadiene react with each other, is a classic example of a photochemically allowed pericyclic reaction leading to the formation of two new sigma bonds and the tricyclic skeleton. acs.orgethernet.edu.et While the formation of the framework is a key example of a pericyclic reaction, the subsequent participation of the strained this compound sigma bonds in further pericyclic reactions, such as cycloreversion, is not prominently documented.

Photochemical and Thermal Transformations of this compound and its Derivatives

The interconversion between 1,5-cyclooctadiene (B75094) and this compound is a well-studied process that can be induced by either light or heat.

Photochemical Transformations: The synthesis of this compound is most famously achieved through the photoisomerization of cis,cis-1,5-cyclooctadiene. acs.orgibm.com This transformation can be accomplished under several conditions:

Mercury Sensitization: In the vapor phase, mercury photosensitization effectively converts 1,5-cyclooctadiene to this compound. acs.orgibm.com

Copper(I) Chloride Catalysis: In ether solution, cuprous chloride (CuCl) acts as a catalyst for the photoisomerization. ibm.comacs.org Mechanistic studies of this catalyzed reaction suggest that a major part of the final product is formed via cis,trans-1,5-cyclooctadiene as a necessary intermediate. journals.co.zaacs.org

Other Sensitizers: Irradiation in the presence of sensitizers like methyl benzoate (B1203000) also yields the tricyclic product.

The mechanism of this photoisomerization has been a subject of debate. One proposed mechanism involves free-radical intermediates, while another suggests it is a concerted, intramolecular process. acs.orgibm.com Derivatives of the this compound system can also be produced photochemically. For example, UV irradiation of 5,5'-oxybis[(E)-1,3-pentadiene] in the presence of copper(I) trifluoromethanesulfonate (CuOTf) leads to this compound derivatives, although these are formed via secondary rearrangements of an initial photoproduct. scribd.com

Thermal Transformations: As a manifestation of its high strain energy, this compound undergoes thermal isomerization back to cis,cis-1,5-cyclooctadiene. researchgate.net The reaction is a clean, unimolecular process that follows first-order kinetics. researchgate.netjournals.co.za This thermal lability highlights the thermodynamic preference for the less strained monocyclic diene system.

Transformation TypeStarting MaterialConditionsProduct(s)Reference(s)
Photochemicalcis,cis-1,5-CyclooctadieneVapor Phase, Hg SensitizationThis compound acs.orgibm.com
Photochemicalcis,cis-1,5-CyclooctadieneEther, CuCl CatalystThis compound ibm.comacs.org
ThermalThis compoundGas Phase, 327-366°Ccis,cis-1,5-Cyclooctadiene researchgate.net

Free Radical Chemistry of this compound Scaffolds

The involvement of free radicals in the chemistry of the this compound system has been primarily explored in the context of its formation mechanism. Research by Baldwin and Greeley on the photochemical rearrangement of 3-deuterio-cis,cis-1,5-cyclooctadiene provided evidence for a free-radical pathway. acs.org Their experiments showed that the reaction resulted in a mixture of deuteriothis compound and unlabeled product, indicating that intermolecular hydrogen transfer occurred during the reaction. acs.org This scrambling of the deuterium label is interpreted as compelling evidence for the intermediacy of free-radical species. acs.org

Nucleophilic and Electrophilic Interactions with the this compound System

The strained framework of this compound and its derivatives is susceptible to both electrophilic and nucleophilic attack, often leading to functionalization or ring-opening.

Electrophilic Interactions: The functionalization of the parent hydrocarbon has been achieved through electrophilic species. A key example is the application of nitrene insertion reactions. acs.org The reaction of this compound with nitrenes generated from ethyl azidoformate allows for the direct insertion into the C-H bonds of the strained framework, providing a route to functionalized derivatives. acs.orgacs.org This demonstrates that the C-H bonds are sufficiently activated for reaction with strong electrophiles. As mentioned previously, electrophilic addition of bromine to tricyclooctanone derivatives leads to a ring-opening dibromination product. rsc.org

Nucleophilic Interactions: While the parent hydrocarbon is unreactive towards nucleophiles, its functionalized derivatives, particularly ketones, show significant reactivity. The strain in the tricyclo[3.3.0.02,6]octanone system facilitates nucleophilic attack that often results in cleavage of the strained bonds. rsc.org These reactions typically proceed via a regiospecific homo-conjugate addition mechanism. rsc.org

Ketone SubstrateNucleophileProduct TypeReference
Tricyclo[3.3.0.02,6]octanone derivativeAzide (N₃⁻)Ring-opened bicyclic azide rsc.org
Tricyclo[3.3.0.02,6]octanone derivativeFluoride (F⁻)Ring-opened bicyclic fluoride rsc.org
Tricyclo[3.3.0.02,6]octanone derivativeIodide (I⁻)Ring-opened bicyclic iodide rsc.org
Diphenyltricyclo[3.3.0.02,6]octanoneCyanide (CN⁻)Ring-opened bicyclic cyano ketone rsc.org
Diphenyltricyclo[3.3.0.02,6]octanoneMethoxide (CH₃O⁻)Ring-opened methyl esters rsc.org

These interactions highlight how the introduction of a carbonyl group activates the strained system towards nucleophilic attack, providing a versatile route for skeletal modification and the synthesis of complex bicyclic systems.

Theoretical and Computational Chemistry Approaches to Tricyclo 3.3.0.02,6 Octane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic nature of tricyclo[3.3.0.02,6]octane. These methods provide a molecular-level picture of bonding and orbital interactions that govern its structure and reactivity.

Quantum-chemical studies, utilizing methods such as Hartree-Fock (RHF), and Density Functional Theory (DFT) with functionals like B3LYP and PBE0, have been applied to investigate the molecular structure of this compound and its derivatives. researchgate.net The molecule's rigid, fused-ring system results in significant bond angle distortion and strained carbon-carbon bonds. Electron diffraction studies, which provide experimental data for comparison with computational results, have determined a D2d symmetry for the molecule. rsc.org These studies revealed a highly puckered four-membered ring with C-C bond lengths of 1.558 Å and a dihedral angle of 127°. rsc.org The five-membered rings have sides of 1.569 Å and bases of 1.516 Å. rsc.org

The electronic structure has also been probed using photoelectron spectroscopy, which measures the ionization energies required to remove electrons from molecular orbitals. acs.orgacs.org The spectra provide direct insight into the energy levels of the orbitals and the consequences of orbital interactions within the strained framework. These interactions, often described as "through-bond" and "through-space" effects, are critical in determining the molecule's electronic properties and chemical behavior. escholarship.org

Table 1: Experimental Structural Parameters of this compound from Electron Diffraction

Parameter Value
Symmetry D2d
C-C bond length (4-membered ring) 1.558 ± 0.003 Å
C-C bond length (5-membered ring, sides) 1.569 ± 0.005 Å
C-C bond length (5-membered ring, base) 1.516 ± 0.010 Å
C-H bond length (average) 1.106 ± 0.003 Å
Dihedral angle (4-membered ring) 127°

Data sourced from rsc.org

The concepts of aromaticity and antiaromaticity are typically applied to cyclic, planar, conjugated systems. While the saturated framework of this compound is non-aromatic, studies on its unsaturated derivatives can explore these concepts. For instance, the introduction of double bonds, such as in tricyclo[3.3.0.02,6]octa-3,7-diene, can lead to complex electronic interactions. The photorearrangement of this diene to semibullvalene has been studied, highlighting the intricate potential energy surfaces of these related polycyclic systems. scribd.com However, detailed computational analyses focusing specifically on the aromatic or antiaromatic character of various this compound derivatives are not extensively documented in the literature, which has more broadly focused on the strain and reactivity of the parent alkane and its simple derivatives.

Strain Energy Analysis and Quantification Methodologies

This compound is recognized as a highly-strained hydrocarbon, and quantifying this strain is key to understanding its stability and reactivity. rsc.orgresearchgate.net

The strain energy of a molecule is the excess energy it possesses compared to a hypothetical, strain-free reference compound. Computationally, this is determined by calculating the difference between the molecule's actual heat of formation and a value estimated by summing group increments from unstrained molecules. swarthmore.edu

A common and robust method involves the use of isodesmic or homodesmotic reactions. swarthmore.eduresearchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By carefully choosing simple, well-characterized, and unstrained molecules for the rest of the reaction, the reaction enthalpy, calculated using high-level electronic structure theory, directly corresponds to the strain energy of the molecule of interest. swarthmore.edu

Several high-level computational methods are employed for these calculations to ensure accuracy. These include:

Composite Methods: G-4, CBS-APNO, CBS-QB3, W1BD. swarthmore.edu

Density Functional Theory (DFT): Functionals such as M06-2X and B3LYP, often paired with large basis sets (e.g., 6-31+G(2df,p)), are also used. swarthmore.eduresearchgate.net

These protocols allow for the direct computation of strain energies for a wide array of complex and highly strained hydrocarbons. swarthmore.edu

Table 2: Representative Computational Methods for Strain Energy Calculation

Method Type Examples Key Feature
Composite Methods G-4, CBS-QB3, W1BD Combine results from multiple calculations to achieve high accuracy. swarthmore.edu
DFT M06-2X, B3LYP Balance computational cost and accuracy for larger systems. swarthmore.edu

The high strain energy of this compound is a direct driver of its chemical reactivity and thermochemical instability. The molecule readily undergoes reactions that release its inherent strain. A prime example is its thermal isomerization in the gas phase to 1,5-cyclooctadiene (B75094). ibm.com This unimolecular reaction proceeds with a first-order rate constant described by the Arrhenius equation k = 3.22 x 10¹⁵ exp(-55,900 / RT) s⁻¹, indicating a substantial activation energy of 55.9 kcal/mol. ibm.com This process allows the rigid and strained tricyclic system to open into a more flexible and stable monocyclic diene, thus relieving a significant portion of its strain energy.

The thermochemical properties, such as the enthalpy of vaporization (ΔvapH), also reflect the molecule's physical characteristics. The enthalpy of vaporization has been measured over a range of temperatures, providing data on the energy required to overcome intermolecular forces in the liquid state. nist.gov

Table 3: Thermochemical and Kinetic Data for this compound

Property Value Conditions / Notes
Enthalpy of Vaporization (ΔvapH) 48.1 kJ/mol At 298.15 K
Activation Energy (Ea) for Isomerization 55.9 ± 1.4 kcal/mol For thermal decomposition to 1,5-cyclooctadiene. ibm.com
Pre-exponential Factor (A) 3.22 x 10¹⁵ s⁻¹ For thermal decomposition to 1,5-cyclooctadiene. ibm.com

Data sourced from ibm.comnist.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling reaction pathways and analyzing the high-energy transition states that connect reactants and products. For this compound, such studies are crucial for understanding the mechanisms of its strain-releasing rearrangements.

The thermal isomerization of this compound to 1,5-cyclooctadiene is a classic example of a unimolecular reaction that can be modeled computationally. ibm.com Theoretical modeling of this reaction would involve:

Potential Energy Surface (PES) Mapping: Calculating the energy of the molecular system as the geometry changes from the reactant (tricyclooctane) to the product (cyclooctadiene).

Transition State (TS) Searching: Locating the saddle point on the PES that represents the highest energy barrier along the minimum energy pathway. This is the transition state structure.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. The reactant and product should have all real frequencies, while the transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

By analyzing the transition state, chemists can gain insight into the specific bond-breaking and bond-forming events that occur during the isomerization. Furthermore, computational methods like Transition State Theory (TST) can be used to calculate the reaction's activation energy and pre-exponential factor, allowing for a direct comparison with the experimental kinetic data obtained from pyrolysis studies. ibm.comnist.gov

Computational Elucidation of Complex Reaction Mechanisms

Theoretical and computational chemistry have proven to be invaluable tools in unraveling the intricate reaction mechanisms involving strained polycyclic molecules like this compound. The application of computational methods has provided detailed insights into reaction pathways, transition states, and the energetics of processes that are often difficult to probe experimentally.

A significant area of focus has been the photochemical isomerization of cis,cis-1,5-cyclooctadiene to form this compound. acs.orgacs.org Early mechanistic studies proposed that this transformation does not occur in a single step. Computational and kinetic evidence suggest a more complex, non-vertical singlet sensitization mechanism. researchgate.net This process is believed to involve a singlet exciplex, which then dissociates to yield a twisted, excited singlet state of the cyclooctadiene. researchgate.net Specifically, the formation of this compound is thought to proceed not directly from the starting cis,cis-isomer, but via the intermediacy of cis,trans-1,5-cyclooctadiene. researchgate.netacs.org Irradiation of cis,cis-1,5-cyclooctadiene in the presence of a sensitizer (B1316253) like methyl benzoate (B1203000) leads to the formation of both the cis,trans-isomer and this compound. researchgate.net

Computational models, such as the semi-empirical PM3 SCF-MO method, have been employed to investigate the intramolecular processes involved in the formation of this compound from 1,5-cyclooctadiene. researchgate.net These calculations help to rationalize the formation of the tricyclic product alongside other isomers. For instance, in mercury-sensitized vapor-phase photolysis of 1,5-cyclooctadiene, this compound is formed in approximately 30% yield through an intramolecular process. researchgate.net

Furthermore, computational chemistry has been applied to study the thermal decomposition of this compound. acs.orgnist.gov These studies utilize methods like Rice-Ramsperger-Kassel-Marcus (RRKM)/Master Equation (ME) analyses to model the kinetics of the unimolecular reaction where this compound reverts to 1,5-cyclooctadiene. acs.orgnist.gov Such computational analyses are critical for understanding the stability and reactivity of this highly strained system at elevated temperatures.

Prediction of Regio- and Stereoselectivity in Transformations

Computational chemistry plays a crucial role in predicting the outcome of chemical reactions where multiple products can be formed. For derivatives of this compound, theoretical calculations can forecast the regio- and stereoselectivity of transformations, guiding synthetic efforts and explaining observed product distributions.

While specific computational studies on the regioselectivity of this compound itself are not extensively detailed in the provided results, the principles are well-established in related systems. For example, in bimolecular electron transfer reactions involving chiral systems with a this compound framework, a significant stereodifferentiation is observed. researchgate.net This differentiation occurs in both the formation of the encounter complex and its subsequent decay. researchgate.net Computational analysis of such systems helps to understand the origins of this stereoselectivity by examining the structures and energies of the diastereomeric encounter complexes.

The prediction of selectivity is often based on the computational analysis of transition state energies. For a given reaction, the pathway with the lowest energy barrier will be the most favored, and the structure of this transition state determines the regio- and stereochemistry of the product. In the context of additions or functionalizations of the this compound skeleton, computational models can be used to compare the energies of different attack trajectories (e.g., exo vs. endo) or reactions at different positions, thus predicting the major product isomer.

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamics of molecules. For a rigid structure like this compound, MD simulations can provide insights into its vibrational modes and the subtle conformational changes that can influence its reactivity and interactions with other molecules.

Long-term molecular dynamics simulations have been utilized to address the conformational equilibria and dynamics of systems incorporating the this compound moiety. researchgate.net These simulations, often complemented by NMR-based population analysis, allow for a detailed understanding of the effects of stereochemistry on the ground-state structures and their dynamic behavior. researchgate.net By simulating the motion of atoms over time, MD can reveal the accessible conformations and the energy barriers between them, providing a dynamic picture that goes beyond the static information from quantum chemical calculations.

The structural parameters of this compound, determined experimentally through methods like electron diffraction, provide a crucial benchmark for validating the force fields used in molecular dynamics simulations. rsc.org The experimentally determined structure possesses D₂d symmetry and features a highly puckered four-membered ring. rsc.org

Below is a table comparing the experimentally determined structural parameters from electron diffraction with those that would be targeted for replication in a well-parameterized computational model.

ParameterElectron Diffraction Data
SymmetryD₂d rsc.org
C-C bond length (four-membered ring)1.558 ± 0.003 Å rsc.org
C-C bond length (five-membered ring sides)1.569 ± 0.005 Å rsc.org
C-C bond length (five-membered ring base)1.516 ± 0.010 Å rsc.org
Average C-H bond length1.106 ± 0.003 Å rsc.org
Four-membered ring dihedral angle127° rsc.org

Tricyclo 3.3.0.02,6 Octane As a Synthetic Building Block in Advanced Organic Synthesis and Materials Science

Precursor Role in the Total Synthesis of Natural Products

The strained framework of tricyclo[3.3.0.0²,⁶]octane and its derivatives serves as a strategic starting point for the synthesis of intricate natural products. The inherent ring strain can be selectively released through various chemical transformations, allowing for the stereocontrolled introduction of functional groups and the formation of complex carbocyclic skeletons.

One notable application lies in the synthesis of triquinanes, a class of sesquiterpenes characterized by a fused three-cyclopentane ring system. For instance, derivatives of tricyclo[5.2.2.0²,⁶]undeca-4,10-dien-8-ones, which can be accessed through Diels-Alder reactions involving precursors related to the tricyclo[3.3.0.0²,⁶]octane core, undergo photochemical rearrangements to generate linear triquinane skeletons. researchgate.net This strategy has been successfully employed in the total synthesis of (±)-Δ⁹⁽¹²⁾-capnellene. researchgate.net

Furthermore, tricyclo[3.3.0.0²,⁸]octanones have been utilized as key building blocks in the synthesis of natural products like the aglycon dimethyl ester of forsythide. acs.org The rigid conformational nature of these tricyclic ketones provides a predictable platform for orchestrating complex bond formations and stereochemical control, which are crucial in the multistep synthesis of natural products. acs.org The ability to perform selective ring-opening reactions of the cyclopropyl (B3062369) ketone moiety within these systems offers a powerful tool for constructing diverse molecular architectures. acs.org

Natural Product ClassTricyclooctane Derivative UtilizedKey TransformationReference
TriquinanesTricyclo[5.2.2.0²,⁶]undeca-4,10-dien-8-onesPhotochemical Rearrangement researchgate.net
Forsythide AglyconTricyclo[3.3.0.0²,⁸]octanonesRing-Opening of Cyclopropyl Ketone acs.org

Application in the Construction of Novel Molecular Cages and Frameworks

The well-defined and rigid geometry of tricyclo[3.3.0.0²,⁶]octane makes it an ideal component for the bottom-up construction of novel molecular cages and frameworks. These structures are of significant interest due to their potential applications in host-guest chemistry, molecular recognition, and as porous materials.

The tricyclo[3.3.0.0²,⁶]octane unit can act as a rigid spacer or vertex in the design of larger, three-dimensional architectures. By functionalizing the tricyclooctane core with appropriate reactive groups, it can be linked to other molecular components to create elaborate cage-like structures. For example, derivatives such as 1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)tricyclo[3.3.0.0²,⁶]octane offer multiple points for further chemical modification, enabling the construction of complex frameworks. ontosight.ainist.gov

The study of such frameworks contributes to a deeper understanding of molecular self-assembly and provides a basis for the rational design of new materials with tailored properties. The inherent strain and unique bonding arrangements within the tricyclooctane core can also impart interesting electronic and mechanical properties to the resulting molecular cages and frameworks.

Framework TypeRole of TricyclooctanePotential Application
Molecular CagesRigid Structural UnitHost-Guest Chemistry
Porous FrameworksVertex/SpacerMolecular Sieving

Development of Advanced Materials and Functional Molecules Based on Tricyclo[3.3.0.0²,⁶]octane Scaffolds

The unique structural and electronic properties of tricyclo[3.3.0.0²,⁶]octane and its derivatives are being harnessed to develop advanced materials and functional molecules with a wide range of potential applications. The high degree of strain in the molecule can lead to unusual reactivity and physical properties, which can be exploited in materials science.

For instance, the incorporation of the tricyclo[3.3.0.0²,⁶]octane scaffold into polymers can influence their thermal and mechanical properties. The rigidity of the tricyclic unit can enhance the stiffness and thermal stability of the resulting polymer chains.

Furthermore, functionalized tricyclooctanes are being investigated for their potential in electronic materials. The specific arrangement of atoms and bonds in these molecules can lead to interesting electronic effects. The photoelectron spectra of derivatives like 1,2,5,6-tetramethyl-3,4,7,8-tetramethylene derivatives of tricyclo[3.3.0.0²,⁶]octane have been studied to understand their electronic structure, which is crucial for designing new materials with specific electronic or optical properties. acs.org The unique shape and functionalization possibilities also make these compounds potential scaffolds for the design of novel pharmaceuticals. ontosight.ai

Application AreaProperty ExploitedExample DerivativeReference
Advanced PolymersRigidity and Thermal StabilityTricyclooctane-containing polymers
Electronic MaterialsUnique Electronic Structure1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)tricyclo[3.3.0.0²,⁶]octane ontosight.aiacs.org
PharmaceuticalsUnique Shape and FunctionalizationFunctionalized tricyclooctanes ontosight.ai

Future Research Trajectories and Unexplored Avenues in Tricyclo 3.3.0.02,6 Octane Chemistry

Emerging Catalytic Methodologies for Tricyclo[3.3.0.02,6]octane Synthesis and Functionalization

While classical methods for synthesizing tricyclic systems exist, future research will likely focus on the development and application of more efficient, selective, and versatile catalytic methodologies. The high strain energy inherent in the this compound framework presents both a challenge and an opportunity for modern catalysis.

The direct C-H bond functionalization of unactivated aliphatic hydrocarbons has emerged as a powerful tool in organic synthesis. ontosight.ai Future investigations could adapt transition-metal catalysis, particularly with palladium, to selectively functionalize the C-H bonds of the this compound core. rsc.orgontosight.ai Such methods would bypass the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. Another promising avenue is the use of gold-catalyzed cascade cyclizations, which have proven effective in constructing other strained polycyclic systems. researchgate.net Exploring gold catalysis could lead to new, efficient entries into the this compound skeleton itself or its complex derivatives.

Furthermore, ruthenium nanoparticles have demonstrated high selectivity in the hydrogenation of polycyclic aromatic hydrocarbons. rsc.org Adapting these nanocatalysts for the selective reduction or modification of this compound derivatives could provide access to a range of partially or fully saturated analogues with tailored three-dimensional shapes.

Table 1: Potential Emerging Catalytic Methodologies

Catalytic SystemPotential Application for this compoundProjected Advantages
Palladium-based C-H ActivationDirect, selective functionalization of the hydrocarbon coreHigh atom economy, reduced number of synthetic steps
Gold-catalyzed CyclizationsNovel synthetic routes to the core skeleton and its analoguesMild reaction conditions, unique reactivity with strained systems
Ruthenium NanoparticlesSelective hydrogenation and modification of derivativesHigh selectivity, catalytic efficiency

Integration of this compound Chemistry with Flow Chemistry and Sustainable Synthetic Practices

The synthesis of strained molecules like this compound often involves high-energy intermediates and potentially hazardous reaction conditions. The integration of this chemistry with modern technologies like continuous flow synthesis stands as a significant area for future development. rsc.org Flow chemistry offers enhanced safety, precise control over reaction parameters, and improved scalability for the synthesis of strained ring systems. rsc.orgepa.gov

Future research should focus on translating known batch syntheses of this compound, such as the photochemical isomerization of cis,cis-1,5-cyclooctadiene, into continuous flow processes. This would not only improve the safety and efficiency of the synthesis but also facilitate the on-demand generation of this valuable building block.

In line with the principles of green chemistry, the use of environmentally benign solvents and catalysts is another crucial research direction. cam.ac.uk The application of ionic liquids as recyclable reaction media for the synthesis or ring-opening reactions of this compound derivatives could reduce the environmental impact of these processes. cam.ac.uk Moreover, biocatalysis, using enzymes like cytochrome P450 monooxygenases, presents a sustainable approach for the late-stage, selective hydroxylation of polycyclic hydrocarbons, a strategy that could be extended to this compound. researchgate.net

Table 2: Sustainable Approaches for this compound Chemistry

Sustainable PracticeApplication AreaKey Benefits
Continuous Flow SynthesisSynthesis of the core structureEnhanced safety, scalability, precise control
Ionic LiquidsReaction and separation mediaRecyclability, potential for improved reactivity
Biocatalysis (e.g., P450s)Selective functionalizationHigh selectivity, mild conditions, reduced waste

Exploration of this compound Analogues in Supramolecular Chemistry and Host-Guest Systems

Host-guest chemistry relies on non-covalent interactions to form complexes between a larger host molecule and a smaller guest. wikipedia.orglibretexts.org While much of this field has focused on aromatic guests, there is growing interest in the encapsulation of saturated hydrocarbons. nih.govacs.org The unique, rigid, and non-planar structure of this compound makes it an intriguing candidate for a guest molecule.

Future research should explore the encapsulation of this compound within various supramolecular cages, such as cyclodextrins, calixarenes, and metal-organic cages. nih.govnumberanalytics.com The well-defined three-dimensional shape of this compound could lead to highly selective binding, driven by the hydrophobic effect and van der Waals forces, based on precise size and shape complementarity with the host's cavity. numberanalytics.com Investigating the thermodynamics and kinetics of these host-guest complexes will provide fundamental insights into molecular recognition of non-aromatic, caged hydrocarbons. Such studies could also lead to applications in the storage and transport of volatile molecules. nih.gov

The stabilization of reactive species within a host's cavity is another exciting prospect. wikipedia.org Future work could examine if this compound, when encapsulated, exhibits altered reactivity, potentially enabling chemical transformations that are difficult to achieve in bulk solution.

Interdisciplinary Research at the Interface of this compound Chemistry and Nanotechnology

The use of rigid, well-defined molecules as building blocks is a cornerstone of bottom-up nanotechnology. nih.govethernet.edu.et Diamondoids, which are hydrogen-terminated diamond fragments, are well-established as molecular building blocks for a variety of nanotechnology applications. wikipedia.orgrsc.org this compound shares key characteristics with the smaller diamondoids, such as a rigid, saturated, three-dimensional hydrocarbon framework, suggesting its potential as a valuable molecular building block. ontosight.ai

A significant future research direction is the exploration of this compound and its derivatives in the programmed self-assembly of novel nanostructures. uran.ua By introducing specific functional groups onto the tricyclic core, it should be possible to direct the formation of ordered one-, two-, or three-dimensional arrays. These structures could have applications in areas such as molecular electronics, porous materials, and advanced polymers.

Furthermore, the decomposition of hydrocarbons is a known route to carbon nanostructures like nanotubes and fullerenes. researchgate.netnist.gov The high strain energy and specific C-C bond arrangements within this compound could make it a unique precursor for the synthesis of specialized carbon nanomaterials under controlled conditions, such as high-voltage breakdown or catalytic pyrolysis. nist.gov This interdisciplinary research at the nexus of organic synthesis and materials science could lead to the development of new carbon allotropes with tailored properties.

Table 3: Comparison of this compound and Adamantane as Molecular Building Blocks

PropertyThis compoundAdamantane (Smallest Diamondoid)
Molecular FormulaC₈H₁₂C₁₀H₁₆
Molecular Weight108.18 g/mol 136.23 g/mol
StructureStrained, fused 4- and 5-membered rings rsc.orgStrain-free, fused 6-membered rings
SymmetryD₂d rsc.orgTd
Potential as Building BlockUnderexplored, potential for unique packing due to lower symmetry and shapeWell-established for self-assembly and derivatization

Q & A

Q. What are the established synthetic routes for tricyclo[3.3.0.0²⁶]octane, and how do reaction conditions influence yield and purity?

Methodological Answer: Tricyclo[3.3.0.0²⁶]octane is typically synthesized via cycloaddition reactions or ring-closing metathesis. For example, describes a reaction using tri-n-butyltin hydride under controlled pressure (15 mm Hg) and temperature (100°C) to produce tricyclic derivatives with 31% yield. Key factors include:

  • Catalyst selection : Radical initiators like AIBN improve reaction efficiency.
  • Temperature/pressure optimization : Higher temperatures may reduce stereochemical control but accelerate reaction rates.
  • Purification methods : Distillation or chromatography is critical for isolating pure products .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of tricyclo[3.3.0.0²⁶]octane derivatives?

Methodological Answer:

  • ¹³C NMR : Identifies bridgehead carbons (e.g., C2 and C6 in the tricyclic system) with characteristic upfield shifts due to steric strain.
  • IR spectroscopy : Detects strained C-C vibrations (~700–800 cm⁻¹) and functional groups (e.g., ketones in oxidized derivatives).
  • Mass spectrometry : High-resolution MS confirms molecular formulas, while fragmentation patterns reveal structural motifs (e.g., loss of methyl groups in substituted derivatives) .

Q. What computational methods (DFT, MD) are suitable for modeling the strain energy and conformational dynamics of tricyclo[3.3.0.0²⁶]octane?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates strain energy (~30–40 kcal/mol for similar tricyclic systems) and optimizes geometry.
  • Molecular Dynamics (MD) : Simulates thermal fluctuations in solution or solid-state environments.
  • Software tools : COMSOL Multiphysics integrates AI to predict reaction pathways and optimize synthesis conditions .

Advanced Research Questions

Q. How do substituents on tricyclo[3.3.0.0²⁶]octane influence its reactivity in Diels-Alder or oxidation reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Enhance dienophilicity in Diels-Alder reactions by lowering LUMO energy.
  • Steric effects : Bulky substituents at bridgehead positions (C2/C6) hinder nucleophilic attacks but stabilize transition states.
  • Oxidation studies : Ozonolysis selectively cleaves strained bonds, yielding diketones or carboxylic acids (see for analogous ketone derivatives) .

Q. What contradictions exist in reported thermodynamic data for tricyclo[3.3.0.0²⁶]octane, and how can experimental design resolve them?

Methodological Answer: Discrepancies in strain energy or enthalpy of formation often arise from:

  • Measurement techniques : Calorimetry vs. computational estimates.
  • Sample purity : Trace impurities (e.g., isomers) skew results.
    Resolution strategies :
  • Control experiments : Compare synthesized batches using HPLC or GC-MS.
  • Collaborative validation : Cross-reference data with independent labs using standardized protocols (e.g., ASTM methods) .

Q. How can tricyclo[3.3.0.0²⁶]octane be functionalized for applications in drug delivery or supramolecular chemistry?

Methodological Answer:

  • Click chemistry : Azide-alkyne cycloaddition introduces bioorthogonal handles for drug conjugation.
  • Host-guest systems : Functionalize with crown ethers or cyclodextrins to enhance binding affinity.
  • Biological testing : Use microbial assays (e.g., Staphylococcus aureus in ) to evaluate toxicity or biodegradability .

Q. What experimental and theoretical approaches address the stereochemical challenges in synthesizing enantiopure tricyclo[3.3.0.0²⁶]octane derivatives?

Methodological Answer:

  • Chiral catalysts : Use Ru-based complexes for asymmetric hydrogenation.
  • Chiral HPLC : Resolve enantiomers via columns with amylose or cellulose phases.
  • DFT-guided design : Predict enantiomer stability using Boltzmann distributions .

Key Methodological Considerations

  • Ethical/reproducibility standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Literature integration : Use systematic reviews (e.g., PRISMA guidelines) to contextualize findings within existing research .
  • Safety protocols : Follow GHS guidelines (e.g., H302, H315) for handling reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.